molecular formula C9H17N3O B11732251 2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol

Cat. No.: B11732251
M. Wt: 183.25 g/mol
InChI Key: CFPJATDKJONSPK-UHFFFAOYSA-N
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Description

2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol typically involves the reaction of 1-propyl-1H-pyrazole-5-carbaldehyde with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The aminoethanol moiety can enhance the compound’s solubility and facilitate its transport across biological membranes. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-amino-1H-pyrazol-1-yl)ethanol
  • 2-(dimethylamino)ethanol
  • 2-(piperazin-1-yl)ethanol

Uniqueness

2-{[(1-propyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol is unique due to the presence of the propyl group on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the pyrazole ring with the aminoethanol moiety also provides a versatile scaffold for further functionalization and derivatization .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

2-[(2-propylpyrazol-3-yl)methylamino]ethanol

InChI

InChI=1S/C9H17N3O/c1-2-6-12-9(3-4-11-12)8-10-5-7-13/h3-4,10,13H,2,5-8H2,1H3

InChI Key

CFPJATDKJONSPK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCO

Origin of Product

United States

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